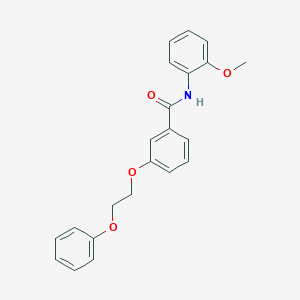![molecular formula C19H22N2O2 B268353 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268353.png)
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a novel small-molecule inhibitor that selectively targets Tyk2, a member of the Janus kinase (JAK) family. BMS-986165 has been the focus of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases, including psoriasis, psoriatic arthritis, and Crohn's disease.
Mecanismo De Acción
BMS-986165 selectively inhibits Tyk2, a member of the N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide family that plays a key role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting Tyk2, BMS-986165 can block the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ), and to increase the production of anti-inflammatory cytokines, such as IL-10. BMS-986165 has also been shown to reduce the number of inflammatory cells in affected tissues, such as the skin in psoriasis and the gut in Crohn's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986165 is its selectivity for Tyk2, which may reduce the risk of off-target effects compared to non-selective N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide inhibitors. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
For the development of BMS-986165 include clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Additionally, further research is needed to determine the optimal dosing regimen and to identify potential biomarkers for patient selection and monitoring. Finally, the potential use of BMS-986165 in combination with other therapies, such as biologics or other small-molecule inhibitors, should be explored.
Métodos De Síntesis
The synthesis of BMS-986165 involves a multistep process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylboronic acid to yield the corresponding boronic ester. The boronic ester is then coupled with sec-butylamine in the presence of a palladium catalyst to afford the final product, BMS-986165.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has demonstrated efficacy in models of psoriasis, psoriatic arthritis, and Crohn's disease. BMS-986165 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Propiedades
Nombre del producto |
N-{3-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[3-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-7-10-16(12-15)21-19(23)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
AASKLFAHUZLDDL-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)